molecular formula C7H12Cl2N2O2S B2965873 (6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride CAS No. 2126159-53-1

(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2965873
CAS No.: 2126159-53-1
M. Wt: 259.15
InChI Key: ZPBIHTBUSLOKOP-UHFFFAOYSA-N
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Description

(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with a pyridine ring substituted with a methanesulfonyl group at the 6-position and a methanamine group at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of sulfonating agents such as methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination reactions using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted pyridine derivatives.

Scientific Research Applications

(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-3-yl)methanamine: Similar structure but with a methoxy group instead of a methanesulfonyl group.

    (6-Methylpyridin-3-yl)methanamine: Contains a methyl group instead of a methanesulfonyl group.

Uniqueness

(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(6-methylsulfonylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-12(10,11)7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBIHTBUSLOKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-53-1
Record name (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride
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